molecular formula C12H23N3O3 B3336140 4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester CAS No. 198896-21-8

4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B3336140
CAS RN: 198896-21-8
M. Wt: 257.33 g/mol
InChI Key: MAKHEUOOMITZTJ-UHFFFAOYSA-N
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Description

This compound is a small molecule drug that is composed of several functional groups . It is also known as N-(3-aminopropyl)-N-Methylcarbamic acid tert-butyl ester .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the empirical formula C9H20N2O2 . The SMILES string representation is CN(CCCN)C(=O)OC©©C .

Scientific Research Applications

  • Structural Properties and Synthesis :

    • The compound is known for its distinct structural characteristics. For instance, the six-membered ring in a related ester adopts a distorted half-chair configuration, forming hydrogen bonds between different groups (Kolter et al., 1996).
    • Derivatives of N-Boc piperazine have been synthesized and characterized, indicating their potential use in further chemical synthesis. These compounds have shown moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
  • Chemical Reactions and Biological Evaluation :

    • Piperazine substituted quinolones have been developed through direct condensation, highlighting the use of piperazine derivatives in synthesizing biologically active compounds (Fathalla & Pazdera, 2017).
    • Tert-butyl piperazine-1-carboxylates have been synthesized and characterized, demonstrating their potential in forming complex chemical structures and biological evaluation (Sanjeevarayappa et al., 2015).
  • Other Applications :

    • The compound has been used as an intermediate in the synthesis of biologically active benzimidazole compounds, showcasing its role in pharmaceutical research (Liu Ya-hu, 2010).
    • It has also been involved in the synthesis of other complex molecules, such as bifunctional tetraaza macrocycles, further indicating its versatility in organic synthesis (McMurry et al., 1992).

properties

IUPAC Name

tert-butyl 4-(3-aminopropyl)-3-oxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-7-14(6-4-5-13)10(16)9-15/h4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKHEUOOMITZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

Synthesis routes and methods

Procedure details

Hydrazine monohydrate (1.75 g, 46.6 mmol) was added to a stirred solution of 4-tert-butoxycarbonyl-1-(3-phthalimidopropan-1-yl)-2-oxopiperazine (9.02 g, 23.3 mmol) in ethanol (50 ml) at room temperature. The reaction mixture was refluxed for 1 hour. The precipitates were removed off by filtration and the filtrate was concentrated in vacuo. The residue was dissolved in 2N-sodium hydroxide and extracted with chloroform. The extract was washed with brine, dried over MgSO4 and concentrated in vacuo to give 1-(3-aminopropan-1-yl)-4-tert-butoxycarbonyl-2-oxopiperazine as a colorless oil (5.43 g, 91%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
4-tert-butoxycarbonyl-1-(3-phthalimidopropan-1-yl)-2-oxopiperazine
Quantity
9.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
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4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
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4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
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4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

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